![molecular formula C13H17FN2O3S B7693942 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7693942.png)
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide, also known as CMS-Oxa, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. CMS-Oxa is a sulfonamide derivative, which means it contains a sulfur atom bonded to a nitrogen atom. This compound has been synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide selectively inhibits the activity of sEH by binding to the enzyme's active site. This binding prevents the enzyme from metabolizing EETs, which leads to an increase in the levels of these beneficial lipids in the body. The increased levels of EETs have been shown to have anti-inflammatory and vasodilatory effects, which may be beneficial for various diseases.
Biochemical and Physiological Effects
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide increases the levels of EETs in the body, which have anti-inflammatory and vasodilatory effects. This compound has also been shown to reduce blood pressure in animal models of hypertension. In addition, 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been shown to have neuroprotective effects in animal models of stroke.
Advantages and Limitations for Lab Experiments
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has several advantages for use in scientific research. This compound is highly selective for sEH and does not inhibit other enzymes. This selectivity makes it a useful pharmacological tool for studying the effects of sEH inhibition. 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide also has good solubility in water, which makes it easy to administer to animals in lab experiments.
One limitation of 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide is that it has a short half-life in the body, which means it is quickly metabolized and eliminated. This short half-life may limit its effectiveness as a therapeutic agent. In addition, 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide. One direction is to further investigate its potential therapeutic effects in animal models of various diseases, including hypertension, diabetes, and inflammation. Another direction is to study its safety and efficacy in humans. Additionally, researchers may explore modifications to the structure of 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide to improve its pharmacokinetic properties and increase its effectiveness as a therapeutic agent.
Synthesis Methods
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of cyclohexylamine with methanesulfonyl chloride to form N-cyclohexylmethanesulfonamide. The second step involves the reaction of N-cyclohexylmethanesulfonamide with 2-(bromomethyl)oxirane to form 2-(N-cyclohexylmethanesulfonamido)-oxirane. The final step involves the reaction of 2-(N-cyclohexylmethanesulfonamido)-oxirane with N-(2-hydroxyethyl)acetamide to form 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide.
Scientific Research Applications
2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been studied for its potential use as a pharmacological tool in scientific research. This compound has been shown to selectively inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of various lipids, including epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects. By inhibiting the activity of sEH, 2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been shown to increase the levels of EETs in the body, which may have therapeutic effects for various diseases, including hypertension, diabetes, and inflammation.
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylsulfonylamino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-3-8-15-13(17)10-16(20(2,18)19)9-11-4-6-12(14)7-5-11/h3-7H,1,8-10H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUBUSOZKYEPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)



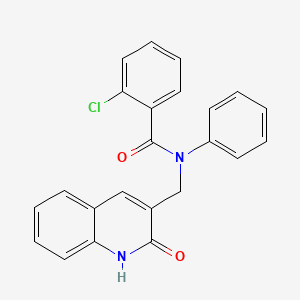

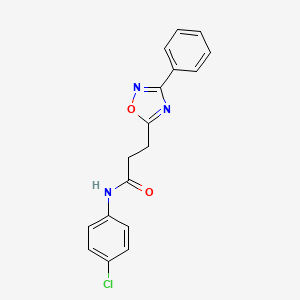
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)
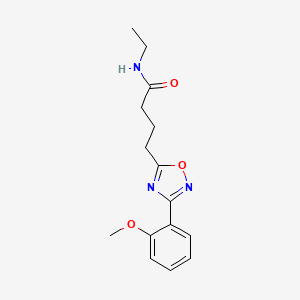

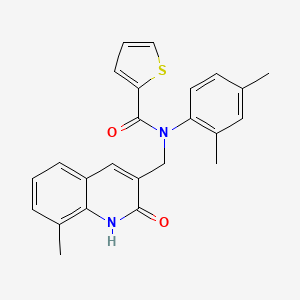
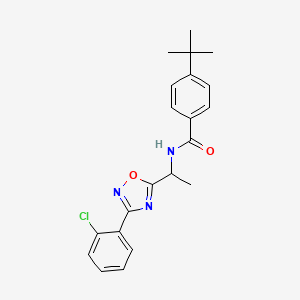
![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7693950.png)